Methyl [(3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetate
Overview
Description
Methyl [(3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetate is a useful research compound. Its molecular formula is C11H10O5 and its molecular weight is 222.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Molecular Interactions
Research on compounds related to Methyl [(3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetate, such as Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, reveals insights into their crystal structure. These studies focus on the spatial arrangement of atoms and intermolecular interactions, like aromatic π–π interactions and hydrogen bonds. These molecular insights are crucial for understanding the physical properties and potential applications of these compounds (Choi, Seo, Son, & Lee, 2008).
2. Synthesis and Chemical Properties
Research on similar benzofuran derivatives, such as various methyl benzofuran acetates, focuses on their synthesis and chemical properties. These studies often involve the oxidation of related compounds and examine the molecular configuration and interactions. Understanding the synthesis pathways and chemical behavior of these compounds is essential for their application in various scientific fields (Choi, Seo, Son, & Lee, 2009).
3. Potential for Pharmaceutical Development
While specific applications of this compound in pharmaceuticals are not directly studied, related compounds, such as various benzofuran and benzothiazine derivatives, are investigated for their potential antimicrobial and antioxidant properties. This suggests that compounds with similar structures could be explored for potential therapeutic applications (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
4. Exploration in Material Science and Chemistry
Benzofuran derivatives are also explored in material science and chemistry for their unique properties, such as solvatochromic behavior and photophysical characteristics. Studies on benzofuran-acetic acid hydrazide derivatives, for example, delve into their potential as luminescence materials and fluorescent probes, which could be extrapolated to similar compounds like this compound (Maridevarmath et al., 2019).
Properties
IUPAC Name |
methyl 2-[(3-oxo-1-benzofuran-6-yl)oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-11(13)6-15-7-2-3-8-9(12)5-16-10(8)4-7/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYRKNPQSPZXPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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